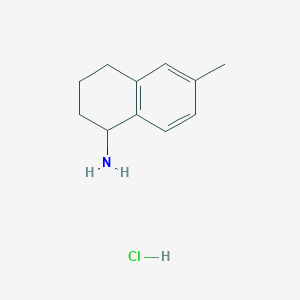

6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is an organic compound with the molecular formula C11H16ClN and a molecular weight of 197.71 g/mol . This compound is a derivative of tetrahydronaphthalenamine, characterized by the presence of a methyl group at the 6th position and an amine group at the 1st position, forming a hydrochloride salt. It is primarily used in research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves the reduction of naphthalenone derivatives. One common method is the catalytic hydrogenation of 6-methyl-1,2,3,4-tetrahydronaphthalen-1-one using hydrogen gas in the presence of a palladium or platinum catalyst[2][2]. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes, utilizing high-pressure hydrogen gas and robust catalytic systems to ensure efficient conversion. The final product is purified through crystallization or other separation techniques to achieve the desired purity and quality.

Analyse Des Réactions Chimiques

Types of Reactions

6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:

Acylation: Reaction with carboxylic acids or acid chlorides to form amides.

Alkylation: Reaction with alkylating agents to form secondary or tertiary amines.

Electrophilic Aromatic Substitution: The aromatic ring can undergo nitration, halogenation, or Friedel-Crafts reactions under specific conditions.

Common Reagents and Conditions

Acylation: Common reagents include acyl chlorides and anhydrides, often in the presence of a base such as pyridine.

Alkylation: Alkyl halides or sulfonates are typically used as alkylating agents, with bases like sodium hydride or potassium carbonate.

Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, halogens for halogenation, and aluminum chloride for Friedel-Crafts reactions.

Major Products

The major products formed from these reactions include amides, secondary or tertiary amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, it is believed to interact with neurotransmitter systems and receptors, potentially influencing neurological and physiological processes . Further research is needed to elucidate its exact mechanism of action and therapeutic potential.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine: A similar compound with a methyl group at the 1st position instead of the 6th position.

6-Bromo-8-methyl-1,2,3,4-tetrahydronaphthalen-1-amine: A brominated derivative with additional substituents on the aromatic ring.

Uniqueness

6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 6th position and the formation of a hydrochloride salt contribute to its stability and reactivity, making it valuable in various research and industrial applications.

Activité Biologique

6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS No. 1337693-87-4) is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial effects, cytotoxicity, and structure-activity relationships (SAR) based on recent research findings.

- Molecular Formula : C11H15N·HCl

- Molecular Weight : 161.25 g/mol

- Purity : >95%

- CAS Number : 1337693-87-4

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. A notable study conducted a high-throughput screening of over 100,000 compounds to identify those with activity against Mycobacterium tuberculosis. Among the hits was a class of compounds structurally related to tetrahydronaphthalene derivatives.

| Compound | MIC (µM) | Activity |

|---|---|---|

| 6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine | <20 | Moderate |

| Analog A | <2 | Potent |

| Analog B | >20 | Weak |

The minimum inhibitory concentration (MIC) values indicate that certain analogs exhibit strong antimicrobial activity while others show reduced efficacy .

Cytotoxicity

Cytotoxicity assays using HepG2 liver cancer cells have been performed to evaluate the safety profile of the compound. The results indicated that while some derivatives showed promising antimicrobial activity, they also exhibited varying degrees of cytotoxicity.

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| 6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine | 15 | Moderate toxicity |

| Analog C | 5 | High toxicity |

| Analog D | >50 | Low toxicity |

These findings suggest that while the compound may have therapeutic potential, careful consideration must be given to its cytotoxic effects .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. SAR studies have shown that modifications at specific positions can significantly alter the potency and selectivity of the compound.

Key Findings:

- Position 6 Substitution : Compounds with larger substituents at position 6 tended to exhibit increased antimicrobial activity.

- Amino Group Variations : Alterations in the amino group structure affected both MIC and cytotoxicity profiles.

- Hydrophobicity : Increased hydrophobic character generally correlated with enhanced membrane permeability and biological activity.

Case Studies

A case study involving a derivative of 6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine demonstrated its effectiveness in inhibiting M. tuberculosis growth in vitro. The study reported an MIC of 5 µM for a specific analog that retained low cytotoxicity against HepG2 cells. This highlights the potential for developing new anti-tuberculosis agents based on this scaffold .

Propriétés

IUPAC Name |

6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-8-5-6-10-9(7-8)3-2-4-11(10)12;/h5-7,11H,2-4,12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYOOUVGXRQAUTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(CCC2)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.